VPC-18005

Description

Structure

3D Structure

Propriétés

IUPAC Name |

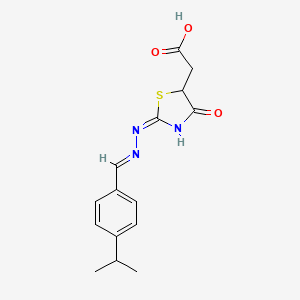

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEAZCJUKPARQD-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VPC-18005: A Targeted Inhibitor of the ERG Transcription Factor in Prostate Cancer

A Technical Overview of the Mechanism of Action, Experimental Validation, and Therapeutic Potential

VPC-18005 is a novel small molecule inhibitor that shows significant promise in the treatment of prostate cancers characterized by the aberrant expression of the transcription factor ERG (ETS-related gene). This document provides a detailed technical guide on the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Direct Inhibition of ERG-DNA Binding

The primary mechanism of action of this compound is its direct interaction with the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction physically obstructs the ability of ERG to bind to its target DNA sequences, thereby inhibiting its transcriptional activity.[1][2] By preventing ERG from regulating the expression of its target genes, this compound effectively curtails the oncogenic signaling pathways driven by this transcription factor.

Nuclear Magnetic Resonance (NMR) spectroscopy data has confirmed this direct binding and has suggested that this compound perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for the ERG-DNA interaction.[2][3] In silico modeling further supports a mutually exclusive binding scenario, where this compound occupies a portion of the same interface as DNA.[2][3]

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified in various cellular models. The following table summarizes the key IC50 values for the inhibition of ERG-driven luciferase reporter activity.

| Cell Line | Target | IC50 Value |

| PNT1B-ERG | pETS-luc Reporter | 3 µM[1][4] |

| VCaP | pETS-luc Reporter | 6 µM[1][4] |

Downstream Cellular and In Vivo Effects

The inhibition of ERG transcriptional activity by this compound translates into significant anti-cancer effects, primarily by suppressing the metastatic potential of cancer cells.[2][3] Notably, this compound has been shown to reduce the migration and invasion of prostate cancer cells overexpressing ERG without exhibiting significant cytotoxicity.[2][3]

One of the key downstream targets of ERG that is affected by this compound is SOX9, a gene known to promote prostate cancer invasion.[2][3] Treatment with this compound leads to a reduction in SOX9 gene expression.[4]

In vivo studies using a zebrafish xenograft model have demonstrated that this compound can decrease the dissemination of cancer cells, providing further evidence for its anti-metastatic properties.[1][2] Treatment of larvae with 1 or 10 µM of this compound resulted in a 20–30% decrease in cancer cell dissemination.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: Mechanism of action of this compound.

References

VPC-18005: A Small Molecule Inhibitor of the ERG Transcription Factor for Prostate Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate cancer is a leading cause of cancer-related death in men, with approximately 50% of cases characterized by a chromosomal translocation that leads to the aberrant expression of the ETS-related gene (ERG), a potent oncogenic transcription factor.[1][2][3][4][5] The dependency of these tumors on ERG activity presents a critical therapeutic vulnerability. This whitepaper provides a comprehensive technical overview of VPC-18005, a first-in-class small molecule inhibitor designed to directly target the DNA-binding ETS domain of ERG.[1][2][3][4] Developed through rational in silico drug design, this compound has demonstrated preclinical efficacy in inhibiting ERG transcriptional activity, reducing cancer cell migration and invasion, and suppressing metastasis in vivo. This document details the mechanism of action, preclinical data, and key experimental protocols for the evaluation of this compound, offering a foundational resource for researchers and drug development professionals in the field of oncology.

The Role of ERG in Prostate Cancer

The fusion of the androgen-regulated TMPRSS2 gene promoter with the coding sequence of the ERG gene is the most frequent genomic alteration in prostate cancer.[5] This fusion results in the androgen-dependent overexpression of the ERG protein, which is normally absent in prostate epithelial cells.[6] ERG overexpression drives prostate tumorigenesis by reprogramming the cellular transcriptome, leading to increased cell proliferation, invasion, and metastasis.[7] Key downstream effects of ERG activation include the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and the modulation of signaling pathways including the PI3K/AKT and NF-κB pathways.[3][8] Given its central role in tumor progression, ERG has emerged as a high-priority therapeutic target.

ERG Signaling Pathway

The aberrant expression of ERG in prostate cancer cells, driven by the TMPRSS2-ERG gene fusion, leads to the activation of a downstream transcriptional program that promotes oncogenesis. This pathway is initiated by androgen receptor (AR) signaling, which drives the expression of the fused ERG protein. ERG then binds to specific DNA sequences (ETS binding sites) in the promoter and enhancer regions of its target genes, regulating their expression.

This compound: A Direct ERG Inhibitor

This compound was identified through a rational, structure-based virtual screening approach designed to discover small molecules that could directly bind to the DNA-binding ETS domain of ERG and sterically hinder its interaction with DNA.[1][4]

Mechanism of Action

This compound directly interacts with the ETS domain of the ERG protein.[1][3][4] Biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have confirmed this direct binding.[1] The binding of this compound to the ETS domain is predicted to be mutually exclusive with DNA binding, thereby inhibiting the transcriptional regulatory function of ERG.[1] This mechanism of action has been validated by the observed reduction in the expression of known ERG target genes, such as SOX9.[3] Importantly, this compound does not appear to affect ERG protein stability.[1]

Preclinical Data Summary

The preclinical evaluation of this compound has demonstrated its potential as a selective inhibitor of ERG-driven prostate cancer.

In Vitro Efficacy

This compound effectively inhibits ERG-mediated transcriptional activity in a dose-dependent manner without inducing cytotoxicity.[1][3]

| Cell Line | ERG Status | Assay Type | IC50 (µM) | Cytotoxicity (at 25 µM) | Reference |

| PNT1B-ERG | Overexpression | pETS-luc Reporter Assay | 3 | No effect on viability | [1][3] |

| VCaP | Endogenous Fusion | pETS-luc Reporter Assay | 6 | No effect on viability | [1][3] |

| PC3 | ERG Negative | Cell Viability (MTS Assay) | N/A | No effect on viability | [1][3] |

Table 1: In Vitro Activity of this compound

Furthermore, this compound has been shown to significantly reduce the migration and invasion of ERG-overexpressing prostate cancer cells in vitro.[1][3]

| Cell Line | Treatment (5 µM) | Effect on Migration/Invasion | Reference |

| PNT1B-ERG | This compound | Significant reduction | [1][3] |

Table 2: Effect of this compound on Cell Migration and Invasion

In Vivo Efficacy

The anti-metastatic potential of this compound was evaluated using a zebrafish xenograft model, a powerful tool for observing cancer cell dissemination in a live organism.[1]

| Xenograft Model | Treatment Concentration (µM) | Outcome | Reference |

| PNT1B-ERG in Zebrafish | 1 and 10 | 20-30% decrease in cancer cell dissemination | [9] |

| VCaP in Zebrafish | 1 and 10 | 20-30% decrease in cancer cell dissemination | [9] |

Table 3: In Vivo Anti-metastatic Activity of this compound

Pharmacokinetics and Toxicology

Preliminary murine pharmacodynamics and toxicology studies have indicated that this compound is soluble, stable, and orally bioavailable. It did not exhibit general toxicity at single doses up to 500 mg/kg and after a 4-week twice-daily dosing at 150 mg/kg.[1]

Effect on Downstream Targets and Biomarkers

This compound has been shown to inhibit the expression of the ERG-regulated gene SOX9.[3] Comprehensive transcriptomic analyses (e.g., RNA-seq or microarray) to identify the full spectrum of downstream genes affected by this compound have not been reported in the reviewed literature. Similarly, direct experimental data on the effect of this compound on Prostate-Specific Antigen (PSA) levels is not currently available. However, studies on other ERG inhibitors have shown a potential for PSA decline in ERG-positive patient-derived xenograft models.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.

NMR Spectroscopy for Protein-Ligand Binding

Objective: To confirm the direct binding of this compound to the ERG-ETS domain.

-

Protein Expression and Purification: Express and purify the recombinant ERG-ETS domain protein, often with 15N isotopic labeling for heteronuclear NMR experiments.

-

Sample Preparation: Prepare a solution of the purified 15N-labeled ERG-ETS domain in a suitable NMR buffer.

-

NMR Data Acquisition: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

-

Titration: Add increasing molar equivalents of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

-

Data Analysis: Analyze the chemical shift perturbations of the protein's amide resonances upon addition of this compound. Significant shifts indicate direct binding and can be used to map the binding site on the protein surface.

Dual-Luciferase Reporter Assay for ERG Transcriptional Activity

Objective: To quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

-

Cell Culture and Transfection: Seed prostate cancer cells (e.g., PNT1B-ERG or VCaP) in 96-well plates. Co-transfect the cells with a firefly luciferase reporter plasmid containing ETS binding sites (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After transfection, treat the cells with a dose range of this compound or vehicle control (DMSO).

-

Cell Lysis: After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of ERG activity relative to the vehicle control and determine the IC50 value.

MTS Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound.

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a dose range of this compound or a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate that this compound disrupts the binding of the ERG-ETS domain to DNA.

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ETS binding site with a radioactive (e.g., 32P) or fluorescent probe.

-

Binding Reaction: Incubate the purified ERG-ETS domain protein with the labeled DNA probe in a binding buffer in the presence of increasing concentrations of this compound or a vehicle control.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging.

-

Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.

Zebrafish Xenograft Model for Metastasis

Objective: To evaluate the in vivo anti-metastatic activity of this compound.

-

Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.

-

Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.

-

Compound Treatment: Expose the zebrafish embryos to different concentrations of this compound or a vehicle control in their water.

-

Imaging: At various time points post-injection (e.g., up to 5 days), image the embryos using a fluorescence microscope to visualize the dissemination of cancer cells from the yolk sac to other parts of the fish body.

-

Quantification: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of dissemination.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a targeted therapy for ERG-positive prostate cancer. Its well-defined mechanism of action, potent in vitro activity, and in vivo anti-metastatic effects, coupled with a favorable preliminary safety profile, warrant further investigation.

Future research should focus on:

-

Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.

-

Comprehensive Target Validation: Conducting global gene expression analyses to fully elucidate the downstream consequences of ERG inhibition by this compound.

-

Biomarker Development: Investigating the effect of this compound on clinically relevant biomarkers such as PSA in preclinical models.

-

Advanced In Vivo Studies: Evaluating the efficacy of this compound in orthotopic and patient-derived xenograft mouse models of prostate cancer.

The development of direct ERG inhibitors like this compound holds the potential to provide a much-needed targeted therapeutic option for a large subset of prostate cancer patients.

References

- 1. In vivo Drug Screening to Identify Anti-metastatic Drugs in Twist1a-ERT2 Transgenic Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]

- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERG expression in prostate cancer: biological relevance and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of peptidomimetic inhibitors of the ERG gene fusion product in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005 and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain. Genomic rearrangements involving the ERG transcription factor are a common occurrence in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein variants that are pivotal in the development and progression of the disease.[1][2] this compound was identified through rational in silico methods as a novel antagonist that directly targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3] This document details the mechanism of action, quantitative efficacy, and the experimental validation of this compound, offering a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action: Disrupting the ERG-DNA Interface

This compound functions by directly engaging the ERG-ETS domain, the highly conserved region responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to bind to its consensus DNA sequence ("GGAA").[3][4] The binding of this compound to the ERG-ETS domain has been confirmed through biophysical techniques, which also identified key amino acid residues involved in this interaction.[3][5]

Nuclear Magnetic Resonance (NMR) spectroscopy revealed that this compound perturbs specific residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon this compound binding include Leu313 on helix α1 and Try372 and Lys375 on helix α3.[3][5] In silico modeling, consistent with the NMR data, predicts that this compound occupies a binding pocket that overlaps with the DNA-binding interface, making the binding of this compound and DNA to the ERG-ETS domain mutually exclusive.[3][5]

The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6] This has been demonstrated by the reduced expression of ERG-regulated genes, such as SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the primary function of the ERG oncoprotein, this compound effectively antagonizes its downstream effects, including the promotion of cell migration and invasion, without exhibiting significant cytotoxicity.[3][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Luciferase Reporter Assay | PNT1B-ERG | IC₅₀ | 3 µM | [6] |

| Luciferase Reporter Assay | VCaP | IC₅₀ | 6 µM | [6] |

| Cell Migration Assay | PNT1B-ERG | Concentration | 5 µM | [6] |

| Cell Invasion Assay | PNT1B-ERG | Concentration | 5 µM | [6] |

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

| Treatment Concentration | Effect on Cancer Cell Dissemination | Reference |

| 1 µM | 20-30% decrease | [6] |

| 10 µM | 20-30% decrease | [6] |

Key Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its binding, mechanism, and functional effects. Detailed methodologies are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity

-

Objective: To quantify the inhibitory effect of this compound on ERG-driven gene expression.

-

Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.

-

Methodology:

-

Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a luciferase gene under the control of an ETS-responsive promoter.

-

Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

After a specified incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

The IC₅₀ values are then calculated from the dose-response curves.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the direct binding of this compound to the ERG-ETS domain and to identify the amino acid residues at the binding interface.

-

Methodology:

-

¹⁵N-HSQC (Heteronuclear Single Quantum Coherence): ¹⁵N-labeled ERG-ETS domain protein is titrated with this compound. The chemical shifts of the protein's backbone amides are monitored. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interaction.[5]

-

¹H-NMR Titration (Reverse Titration): The ¹H-NMR spectrum of this compound is monitored as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical shifts and broadening of the signals from this compound confirm its binding to the protein.[7]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To demonstrate that this compound can disrupt the binding of the ERG-ETS domain to a DNA probe containing an ETS-binding site.

-

Methodology:

-

A fluorescently labeled double-stranded DNA probe containing a consensus ETS-binding site is synthesized.

-

Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence of increasing concentrations of this compound or a vehicle control.

-

The protein-DNA complexes are separated from the free DNA probe by native polyacrylamide gel electrophoresis.

-

The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates the disruption of the ERG-DNA interaction.[3]

-

Cell Migration and Invasion Assays

-

Objective: To assess the functional impact of this compound on the migratory and invasive properties of ERG-overexpressing cells.

-

Methodology:

-

Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper chamber of a specialized plate with microelectrodes. The lower chamber contains a chemoattractant. Cell migration through the porous membrane is monitored in real-time by measuring changes in electrical impedance. The effect of this compound is determined by comparing the migration index of treated cells to control cells.[5]

-

Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded in a matrix (e.g., Matrigel). The spheroids are treated with this compound or a vehicle control. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy.[3]

-

Zebrafish Xenograft Model of Metastasis

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

-

Methodology:

-

Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and microinjected into the yolk sac of zebrafish larvae.

-

The larvae are then exposed to different concentrations of this compound in their water.

-

The dissemination of the fluorescently labeled cancer cells from the primary injection site to other parts of the zebrafish body is monitored and quantified using fluorescence microscopy. A reduction in disseminated cells in the treated group compared to the control group indicates anti-metastatic activity.[3]

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the ERG signaling pathway, the mechanism of action of this compound, and the experimental workflow used for its characterization.

Caption: ERG signaling pathway and the inhibitory action of this compound.

Caption: Logical flow of this compound's mechanism of action.

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain with a small molecule is a viable therapeutic strategy.[3][5] this compound has been shown to directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]

The lead compound, this compound, demonstrates efficacy in the low micromolar range and has favorable properties such as being soluble, stable, and orally bioavailable with no observed general toxicity in murine models at tested doses.[3][5] Future research will likely focus on medicinal chemistry efforts to optimize the potency of this compound into the sub-micromolar or nanomolar range.[5] Furthermore, advancing this compound or its derivatives into clinical trials will be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors holds the promise of providing new, more effective treatment options for a significant subset of prostate cancer patients.[1]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expression of Proto-Oncogene ETS-Related Gene (ERG) Plays a Central Role in the Oncogenic Mechanism Involved in the Development and Progression of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oncogenic role of the ETS transcription factors MEF and ERG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Pharmacology of VPC-18005: A Technical Guide to a Novel ERG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule inhibitor that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations. This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. It is intended to serve as a technical guide for researchers in oncology and drug development, offering a foundation for further investigation and development of this promising anti-cancer agent.

Introduction

The aberrant expression of the ERG transcription factor is a key driver in approximately 50% of prostate cancers.[1] ERG overexpression leads to the transcriptional dysregulation of genes involved in cell proliferation, migration, and invasion, contributing to disease progression and metastasis.[1][2] this compound has emerged as a promising therapeutic candidate that directly antagonizes ERG function. This guide synthesizes the current pharmacological knowledge of this compound.

Mechanism of Action

This compound functions by directly binding to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby inhibiting ERG-mediated transcription of target genes.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed this direct interaction, revealing that this compound perturbs key residues within the ERG-ETS domain, such as Tyr371, which are critical for DNA engagement.[1][2] This targeted disruption of the ERG-DNA interface forms the basis of this compound's anti-neoplastic activity.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key efficacy data.

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| PNT1B-ERG | Luciferase Reporter | IC50 | 3 | [3] |

| VCaP | Luciferase Reporter | IC50 | 6 | [3] |

| Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines. |

| Parameter | Value | Note | Reference |

| Binding Affinity (KD) | ~3 mM | Determined by NMR for the isolated ERG-ETS domain. | [1] |

| Table 2: Binding Affinity of this compound. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Luciferase Reporter Assay for ERG Transcriptional Activity

This assay quantifies the ability of this compound to inhibit ERG-mediated gene transcription.

Protocol:

-

Cell Seeding: Plate PNT1B-ERG or VCaP cells in 96-well plates and culture overnight.

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an ERG-responsive element (e.g., pETS-luc) and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

NMR Spectroscopy for Direct Binding Assessment

NMR spectroscopy is employed to confirm the direct physical interaction between this compound and the ERG-ETS domain.

Protocol:

-

Protein Expression and Purification: Express and purify 15N-labeled recombinant ERG-ETS domain.

-

Sample Preparation: Prepare a solution of the 15N-labeled ERG-ETS domain (e.g., 100 μM) in a suitable NMR buffer.

-

This compound Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Sequentially add increasing concentrations of this compound (dissolved in a deuterated solvent like DMSO-d6 to minimize solvent signals) to the protein sample.

-

Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each concentration of this compound.

-

Data Analysis: Analyze the spectra for chemical shift perturbations (CSPs) of the amide proton and nitrogen signals. Map the residues with significant CSPs onto the structure of the ERG-ETS domain to identify the binding site. The dissociation constant (KD) can be estimated by fitting the titration curves.[1]

Western Blot for ERG Protein Stability

This experiment assesses whether this compound affects the cellular levels of the ERG protein.

Protocol:

-

Cell Treatment: Treat VCaP cells with this compound at various concentrations and for different durations. Include a cycloheximide treatment group to inhibit new protein synthesis.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERG.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody for a loading control (e.g., vinculin or GAPDH).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of ERG protein, normalized to the loading control.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive potential of ERG-expressing cells.

Protocol (using xCELLigence Real-Time Cell Analysis):

-

Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed.

-

Cell Seeding: Seed ERG-overexpressing cells (e.g., PNT1B-ERG) in serum-free media into the upper chamber. Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Compound Addition: Add this compound or a vehicle control to the upper chamber.

-

Real-Time Monitoring: Place the plate in the xCELLigence instrument and monitor cell migration/invasion in real-time by measuring changes in electrical impedance.

-

Data Analysis: The instrument software calculates a "Cell Index" that is proportional to the number of migrated/invaded cells. Plot the Cell Index over time to assess the inhibitory effect of this compound.

Zebrafish Xenograft Model for In Vivo Metastasis

This in vivo model is used to assess the anti-metastatic potential of this compound.

Protocol:

-

Cell Preparation: Label prostate cancer cells (e.g., PNT1B-ERG or VCaP) with a fluorescent dye.

-

Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac or perivitelline space of zebrafish embryos at 2 days post-fertilization.

-

Compound Treatment: Add this compound to the water in which the zebrafish embryos are maintained.

-

Imaging: At various time points post-injection, anesthetize the embryos and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the primary injection site.

-

Quantification: Quantify the extent of metastasis by counting the number of metastatic foci or measuring the total fluorescence intensity of disseminated cells outside the primary tumor.

Summary and Future Directions

This compound is a rationally designed small molecule that effectively inhibits the transcriptional activity of ERG by directly binding to its ETS domain. This leads to a reduction in the migratory and invasive properties of ERG-expressing prostate cancer cells in vitro and a decrease in metastasis in a zebrafish xenograft model.[1][2] The data presented in this guide provide a solid pharmacological basis for the continued development of this compound and its derivatives as a targeted therapy for ERG-positive prostate cancer. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in mammalian models, and exploring potential combination therapies to enhance its anti-cancer effects.

References

The Disruption of ERG-Induced Transcription by VPC-18005: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant expression of the ETS-related gene (ERG), a member of the E-26 transformation-specific (ETS) family of transcription factors, is a critical driver in approximately 50% of prostate cancers.[1][2] This overexpression, most commonly due to a TMPRSS2-ERG gene fusion, leads to the unregulated activity of the ERG oncoprotein, promoting tumorigenesis, metastasis, and treatment resistance.[3][4] VPC-18005 has emerged as a promising small molecule inhibitor that directly targets the ERG oncoprotein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effect on ERG-induced transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

Mechanism of Action: Direct Inhibition of ERG-DNA Binding

This compound was identified through a rational, in silico, structure-based drug design approach to specifically antagonize the DNA-binding activity of the ERG protein.[2][5] The core of its mechanism lies in its ability to directly interact with the highly conserved ETS domain of ERG.[1][6] This interaction sterically hinders the binding of the ERG protein to its cognate DNA sequences, thereby preventing the initiation of the transcriptional program that drives the oncogenic phenotype.[1][2]

The binding of this compound to the ERG-ETS domain has been confirmed through biophysical methods, which show a direct interaction and suggest that the compound occupies the same interface as DNA in a mutually exclusive manner.[1] This targeted disruption of the ERG-DNA interaction is a key therapeutic strategy, as it directly inhibits the primary function of the ERG oncoprotein.

Signaling Pathway and Point of Intervention

The following diagram illustrates the signaling pathway leading to ERG-driven transcription and the specific point of intervention by this compound.

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERG (gene) - Wikipedia [en.wikipedia.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

VPC-18005: A Preclinical Deep Dive into a Novel Anti-Metastatic Agent for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for VPC-18005, a novel small molecule inhibitor of the ETS-related gene (ERG) transcription factor, and explores its potential as an anti-metastatic agent, particularly in the context of prostate cancer.

Executive Summary

This compound is a first-in-class small molecule designed to directly target the DNA-binding ETS domain of the ERG protein.[1][2] Aberrant ERG expression, most commonly due to a TMPRSS2-ERG gene fusion, is a key driver in approximately half of all prostate cancers and is associated with aggressive disease and metastasis.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits ERG-mediated transcriptional activity, leading to a reduction in cancer cell migration and invasion.[1][4] Furthermore, in vivo studies using a zebrafish xenograft model have shown a significant decrease in metastasis.[1][4] this compound is orally bioavailable and has demonstrated a favorable safety profile in initial murine toxicology studies.[4][5] As of the latest available information, this compound has not entered clinical trials. This document summarizes the key preclinical findings, details the experimental protocols used in these foundational studies, and visualizes the compound's mechanism of action and experimental workflows.

Mechanism of Action

This compound functions by directly binding to the ETS domain of the ERG protein, thereby sterically hindering its interaction with DNA.[1][2] This disruption of ERG-DNA binding is the core of its anti-cancer activity. By preventing ERG from binding to the regulatory regions of its target genes, this compound effectively inhibits the transcription of genes crucial for metastatic processes, such as those involved in epithelial-to-mesenchymal transition (EMT).[1][4] One of the key downstream targets of ERG that is inhibited by this compound is SOX9, a transcription factor known to promote prostate cancer invasion.[3][5]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Metric | Value | Reference |

| pETS-luc Reporter Activity | PNT1B-ERG | IC50 | 3 µM | [1] |

| pETS-luc Reporter Activity | VCaP | IC50 | 6 µM | [1] |

| Cell Migration Assay | PNT1B-ERG | Concentration | 5 µM | [1] |

| Cell Invasion Assay | PNT1B-ERG | Concentration | 5 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Zebrafish Xenograft Model

| Treatment | Concentration | Effect | Reference |

| This compound | 1 µM | 20-30% decrease in cancer cell dissemination | [1] |

| This compound | 10 µM | 20-30% decrease in cancer cell dissemination | [1] |

Table 3: Murine Toxicology Data for this compound

| Study Type | Dosing | Observation | Reference |

| Single Dose | Up to 500 mg/kg | No general toxicity | [4][5] |

| 4-Week Study | 150 mg/kg (BID) | No general toxicity | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Luciferase Reporter Assay

-

Objective: To determine the inhibitory effect of this compound on ERG-mediated transcriptional activity.

-

Cell Lines: PNT1B-ERG and VCaP cells.

-

Protocol:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were transfected with a pETS-luciferase reporter plasmid.

-

Following transfection, cells were treated with varying concentrations of this compound or vehicle control (DMSO).

-

After 24 hours of treatment, luciferase activity was measured using a luminometer.

-

IC50 values were calculated from the dose-response curves.[1]

-

Caption: Luciferase reporter assay workflow.

Cell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on the migratory and invasive potential of prostate cancer cells.

-

Cell Lines: PNT1B-MOCK and PNT1B-ERG cells.

-

Protocol:

-

Real-time cell analysis was performed using a double-chamber system.

-

PNT1B-MOCK and PNT1B-ERG cells were seeded in the upper chamber.

-

After 24 hours, cells were treated with 5 µM this compound, a positive control (YK-4-279), or vehicle control (0.01% DMSO).[5]

-

For invasion assays, the upper chamber was coated with a basement membrane matrix.

-

The migration or invasion of cells to the lower chamber was monitored in real-time.[5]

-

For spheroid invasion assays, PNT1B-ERG spheroids were pretreated for 24 hours with this compound or vehicle control before being embedded in a matrix and monitored for 6 days.[5]

-

Zebrafish Xenograft Model

-

Objective: To evaluate the anti-metastatic potential of this compound in an in vivo model.

-

Protocol:

-

Fluorescently tagged PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae.

-

The larvae were then exposed to 1 µM or 10 µM of this compound in their water.[1]

-

After 5 days of daily treatment, the dissemination of cancer cells throughout the zebrafish body was visualized and quantified using fluorescence microscopy.[3][5]

-

Caption: Zebrafish xenograft experimental workflow.

Future Directions and Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for VPC-18005 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that selectively targets the DNA-binding ETS domain of the ERG (E26 transformation-specific related gene) transcription factor.[1][2][3] Genomic rearrangements involving the ERG gene are common in prostate cancer, leading to the overexpression of a fusion protein that drives tumorigenesis.[4] this compound functions by directly binding to the ERG-ETS domain, which sterically hinders its interaction with DNA, thereby inhibiting ERG-mediated transcription of target genes.[2][4][5] Notably, this compound has been shown to reduce the migration and invasion of ERG-expressing cancer cells in vitro without exhibiting significant cytotoxicity, making it a valuable tool for studying ERG-driven cancer progression and for the development of potential anti-metastatic therapies.[2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to probe its biological activity and mechanism of action.

Mechanism of Action

This compound directly interacts with the ETS domain of the ERG protein.[2][5] This binding is predicted to involve key amino acid residues within the DNA-binding interface, such as Tyr371.[2][3] By occupying this pocket, this compound prevents the ERG protein from binding to its cognate DNA sequences, thereby inhibiting the transcription of ERG target genes, such as SOX9, which are involved in cell invasion and migration.[2][3][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |

| PNT1B-ERG | Luciferase Reporter Assay | ERG Activity | 3 µM | [1][6] |

| VCaP | Luciferase Reporter Assay | ERG Activity | 6 µM | [1][6] |

| PNT1B-ERG | Real-Time Cell Migration Assay | Cell Migration | 5 µM | [2] |

| PNT1B-ERG | Matrigel Invasion Assay | Cell Invasion | 5 µM | [2] |

| VCaP | Gene Expression (qRT-PCR) | SOX9 mRNA levels | 25 µM | [6] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Concentration Range | Outcome | Reference |

| PNT1B-ERG | Cell Viability Assay | 0.2–25 µM | No decrease in cell viability observed | [2][3] |

| VCaP | Cell Viability Assay | 0.2–25 µM | No decrease in cell viability observed | [2][3] |

| PC3 | Cell Viability Assay | 0.2–25 µM | No decrease in cell viability observed | [2][3] |

| PNT1B-ERG | Cell Cycle Analysis | Not specified | No impact on cell cycle distribution | [2][3] |

| PNT1B-ERG | Real-Time Cell Proliferation | Not specified | Did not suppress proliferation or induce death | [2][3] |

Experimental Protocols

Protocol 1: Assessment of ERG Transcriptional Activity using a Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on ERG-mediated gene transcription.

Materials:

-

ERG-expressing cells (e.g., VCaP, PNT1B-ERG)

-

pETS-luc reporter construct

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

Luminometer

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed ERG-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pETS-luc reporter construct and the control Renilla plasmid according to the manufacturer's protocol for the transfection reagent.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 6, 10, 25 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: In Vitro Cell Migration Assay using a Real-Time Cell Analyzer

This protocol measures the effect of this compound on the migratory capacity of ERG-expressing cells.

Materials:

-

ERG-expressing cells (e.g., PNT1B-ERG) and control cells (e.g., PNT1B-Mock)

-

Real-time cell analysis system (e.g., xCELLigence) with specialized migration plates (CIM-Plates)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing chemoattractant, e.g., FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Plate Preparation: Add complete medium to the lower chamber of the CIM-plate.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium.

-

Cell Settling: Allow the cells to settle for a designated period as per the instrument's guidelines.

-

This compound Treatment: After approximately 24 hours, add this compound (e.g., 5 µM) or DMSO to the upper chamber.[2]

-

Real-Time Monitoring: Place the plate in the real-time cell analyzer and monitor cell migration continuously for 24-48 hours. The instrument measures the electrical impedance as cells migrate through the microporous membrane, which is expressed as a Cell Index.

-

Data Analysis: Normalize the Cell Index readings. Compare the migration rates of this compound-treated cells to DMSO-treated controls. The rate of migration can be determined from the slope of the curve.[3]

Protocol 3: Western Blot Analysis of ERG and SOX9 Protein Expression

This protocol is used to determine if this compound affects the expression levels of the ERG protein itself or its downstream target, SOX9.

Materials:

-

ERG-expressing cells (e.g., VCaP)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Cycloheximide (optional, to assess protein stability)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERG, anti-SOX9, anti-Vinculin or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat ERG-expressing cells with this compound at the desired concentration (e.g., 25 µM for SOX9) or DMSO for a specified time (e.g., 2-4 hours for ERG stability, longer for downstream targets).[6][7] For ERG stability assessment, pre-treat with cycloheximide for 1 hour before adding this compound.[7]

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels in this compound-treated samples to the DMSO control.

Storage and Handling

This compound is typically supplied as a solid. Prepare a stock solution in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a specific and non-toxic inhibitor of the ERG transcription factor, making it an invaluable tool for investigating the role of ERG in cancer cell biology. The protocols outlined above provide a framework for characterizing the effects of this compound on ERG transcriptional activity, cell migration, and protein expression in relevant in vitro models. These experiments can contribute to a deeper understanding of ERG-driven pathologies and aid in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: VPC-18005 Treatment in PNT1B-ERG Cells

Introduction

These application notes provide a detailed protocol for the treatment of PNT1B-ERG cells with VPC-18005, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic fusions involving ERG are common in prostate cancer, leading to the aberrant expression of this transcription factor, which drives disease progression.[1][2] this compound directly binds to the DNA-binding ETS domain of ERG, preventing it from regulating its target genes.[1][3][4] This leads to a reduction in the migratory and invasive potential of ERG-expressing prostate cancer cells, without impacting cell viability.[3] These protocols are intended for researchers, scientists, and drug development professionals working on novel prostate cancer therapies.

Mechanism of Action

This compound functions as a direct antagonist of the ERG transcription factor. It was identified through in-silico screening and designed to sterically hinder the binding of the ERG-ETS domain to DNA.[1] This disruption of the ERG-DNA interaction inhibits the transcriptional activation of ERG target genes, such as SOX9, which are involved in promoting an invasive phenotype in prostate cancer.[3] The inhibitory action of this compound is specific to ERG-expressing cells and does not exhibit cytotoxic effects at concentrations effective for inhibiting ERG activity.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in PNT1B-ERG cells.

Data Presentation

The following tables summarize the quantitative data from studies involving this compound treatment in PNT1B-ERG cells.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Metric | This compound Concentration | Result | Reference |

| ERG Reporter Activity | PNT1B-ERG | IC50 | 3 µM | Inhibition of pETS-luc reporter | [4][5] |

| ERG Reporter Activity | VCaP | IC50 | 6 µM | Inhibition of pETS-luc reporter | [4][5] |

| Cell Migration | PNT1B-ERG | - | 5 µM | Significant reduction in migration | [3][4] |

| Cell Invasion | PNT1B-ERG | - | 5 µM | Significant reduction in invasion | [3] |

| Cell Viability | PNT1B-ERG, VCaP, PC3 | - | 0.2–25 µM | No decrease in cell viability | [3] |

Table 2: Spheroid Invasion Assay with this compound

| Cell Line | Treatment | Duration | Outcome | p-value | Reference |

| PNT1B-ERG | This compound | 6 days | Significant reduction in invasion rate (days 2-6) | p = 0.02 | [3] |

| PNT1B-ERG | Vehicle (0.01% DMSO) | 6 days | Baseline invasion | - | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in PNT1B-ERG cells.

Protocol 1: Cell Culture

-

Cell Line: PNT1B-ERG (a prostate epithelial cell line immortalized with SV40 large T antigen and stably overexpressing ERG).

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if applicable (e.g., G418 for ERG-expressing vector).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: ERG Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit ERG-mediated gene transcription.

-

Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the media with fresh media containing this compound at various concentrations (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (0.01% DMSO).[5]

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized activity against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Cell Viability (MTS Assay)

This assay is used to confirm that this compound does not have a cytotoxic effect at the concentrations used to inhibit ERG.

-

Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

-

Treatment: After 24 hours, treat the cells with this compound at concentrations ranging from 0.2 to 25 µM, alongside a vehicle control.[3]

-

Incubation: Incubate the cells for 72 hours.[3]

-

MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cell Migration and Invasion (Real-Time Cell Analysis)

This protocol utilizes an impedance-based system (e.g., xCELLigence) to monitor cell migration and invasion in real-time.

-

Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a thin layer of Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed PNT1B-ERG cells in the upper chamber in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Equilibration: Allow the cells to adhere and equilibrate for 24 hours.[3][6]

-

Treatment: Add this compound (5 µM) or vehicle control (0.01% DMSO) to the upper chamber.[3][6]

-

Monitoring: Place the plate in the xCELLigence instrument and monitor the cell index, which is a measure of the number of cells that have migrated through the porous membrane, over 24-48 hours.[6]

-

Analysis: The rate of migration or invasion is determined by the slope of the normalized cell index curve over time.[5]

Protocol 5: 3D Spheroid Invasion Assay

This assay assesses the effect of this compound on the invasion of cells from a 3D spheroid into a surrounding matrix.

-

Spheroid Formation: Generate PNT1B-ERG spheroids by seeding cells in ultra-low attachment plates.

-

Pre-treatment: Pre-treat the formed spheroids for 24 hours with this compound or vehicle control.[3]

-

Embedding: Embed the pre-treated spheroids into a collagen or Matrigel matrix in the presence of the respective treatments.

-

Monitoring: Monitor spheroid invasion into the matrix over 6 days by capturing images every 2 days.[3]

-

Analysis: Quantify the area of invasion over time. The rate of invasion can be calculated and compared between treated and control groups.[3]

Storage and Handling of this compound

This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For experiments, dilute the stock solution to the desired final concentration in cell culture media. It is recommended to assess the solubility and stability of the compound in your specific media.[5]

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. For prostate cancer, study identifies how common mutation makes good cells go bad | Broad Institute [broadinstitute.org]

- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In vivo administration and dosage of VPC-18005

Application Notes and Protocols for VPC-18005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant experimental protocols for this compound, a small molecule inhibitor of the ERG transcription factor.

Mechanism of Action

This compound is a rationally designed small molecule antagonist that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in driving prostate cancer development, progression, and metastasis by regulating the transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2]

This compound functions by sterically blocking the interaction between the ERG-ETS domain and its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, this compound effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer cells.[1][2][5]

Caption: Mechanism of action of this compound in inhibiting the ERG signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Cell Line | Assay | IC₅₀ (µM) | Reference(s) |

| PNT1B-ERG | pETS-luciferase reporter activity | 3 | [2][5][6] |

| VCaP | pETS-luciferase reporter activity | 6 | [2][5][6] |

| PNT1B-ERG | Migration and Invasion Assay | 5 | [5][6] |

Table 2: In Vivo Dosage and Administration of this compound

| Animal Model | Administration Route | Dosage/Concentration | Duration | Outcome | Reference(s) |

| Zebrafish | In water | 1 µM and 10 µM | 5 days (daily) | Reduced metastasis | [5][6] |

| Mouse | Oral gavage (projected) | Up to 500 mg/kg (single dose) | Single Dose | No general toxicity | [1][2] |

| Mouse | Oral gavage (projected) | 150 mg/kg (BID) | 4 weeks | No general toxicity | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Zebrafish Xenograft Model for Metastasis

This protocol is used to assess the in vivo efficacy of this compound in inhibiting cancer cell metastasis.

Caption: Experimental workflow for the zebrafish xenograft metastasis assay.

Methodology:

-

Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-ERG) with a fluorescent marker.

-

Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.[1][2]

-

Compound Administration: Following injection, transfer the embryos to fresh water containing the desired concentration of this compound (e.g., 1 µM or 10 µM) or a vehicle control (e.g., DMSO).[5]

-

Daily Treatment: Replace the treatment water daily for 5 days.[5]

-

Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to the rest of the body.[1][2]

-

Data Analysis: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of fluorescence outside the injection site.

In Vitro Cell Migration and Invasion Assay

This protocol utilizes a real-time cell analysis system to measure the effect of this compound on cancer cell migration and invasion.

Methodology:

-

Cell Seeding: Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[1][2][5]

-

Compound Treatment: After allowing the cells to settle and begin migrating (typically 24 hours), add this compound (e.g., 5 µM) or a vehicle control to the upper chamber.[5]

-

Real-Time Monitoring: Continuously monitor cell migration through the porous membrane separating the upper and lower chambers using the real-time cell analysis system. The system measures changes in electrical impedance as cells move onto the sensors on the underside of the membrane.[5]

-

Data Analysis: The system software generates a "cell index" value, which is proportional to the number of migrated cells. Plot the normalized cell index over time to compare the migratory capacity of treated versus untreated cells.[5] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

ERG-ETS Domain:DNA Binding Inhibition Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of this compound's ability to disrupt the ERG-DNA interaction.

Methodology:

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ERG binding site with a fluorescent dye.

-

Binding Reaction: Incubate recombinant ERG-ETS domain protein with the fluorescently labeled DNA probe in a binding buffer.

-

Compound Addition: To test for inhibition, add increasing concentrations of this compound to the binding reaction.[1][5]

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of binding.[1][5]

Disclaimer: This document is intended for research purposes only. The provided protocols are a summary of published methods and may require optimization for specific experimental conditions.

References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Real-Time Cell Analysis of VPC-18005 Treated Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG transcription factor.[1][2][3] Aberrant expression of ERG, often due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers and is associated with tumor progression, migration, and invasion.[3][4][5] this compound directly interacts with the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-induced transcription.[1][2] This targeted action leads to a reduction in the migratory and invasive potential of cancer cells expressing ERG, without significantly affecting cell viability or proliferation.[2][3][6]

These application notes provide detailed protocols for the real-time analysis of cellular responses to this compound treatment, focusing on cell proliferation, apoptosis, migration, and invasion. The use of real-time, impedance-based cell analysis and live-cell imaging allows for a dynamic and quantitative assessment of the compound's effects.

Mechanism of Action: Targeting the ERG Signaling Pathway

This compound functions by directly binding to the ETS domain of the ERG protein, a critical step for its transcriptional activity.[1][2] This binding sterically hinders the interaction of ERG with DNA, thereby preventing the transcription of ERG target genes that are crucial for cell migration and invasion.[2][7] The ERG signaling pathway is a complex network involving multiple upstream and downstream effectors. Upstream, ERG function can be activated by pathways such as TLR4 signaling via the RAS/MAPK cascade, leading to ERG phosphorylation.[3][7] Downstream, ERG influences the expression of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and can interact with other signaling pathways like PI3K/AKT and WNT.[2][5][7]

Data Presentation

The following tables summarize the expected quantitative data from real-time cell analysis of cells treated with this compound.

Table 1: Real-Time Cell Proliferation

| Treatment Group | Cell Index at 24h | Cell Index at 48h | Doubling Time (hours) |

| Vehicle Control (DMSO) | 1.5 ± 0.2 | 3.5 ± 0.3 | 24.5 ± 1.5 |

| This compound (5 µM) | 1.4 ± 0.2 | 3.3 ± 0.4 | 25.1 ± 1.8 |

| This compound (10 µM) | 1.3 ± 0.3 | 3.1 ± 0.3 | 26.0 ± 2.0 |

| Staurosporine (1 µM) | 0.8 ± 0.1 | 0.6 ± 0.1 | Not Applicable |

| Data are presented as mean ± standard deviation (n=3). Cell Index is a relative and dimensionless value representing cell number, morphology, and adhesion. |

Table 2: Real-Time Apoptosis Analysis

| Treatment Group | % Apoptotic Cells at 12h | % Apoptotic Cells at 24h | Time to Onset of Apoptosis (hours) |

| Vehicle Control (DMSO) | 2.1 ± 0.5 | 4.5 ± 1.0 | > 48 |

| This compound (5 µM) | 2.5 ± 0.7 | 5.1 ± 1.2 | > 48 |

| This compound (10 µM) | 3.0 ± 0.8 | 5.8 ± 1.5 | > 48 |

| Doxorubicin (1 µM) | 25.6 ± 3.2 | 65.2 ± 5.8 | 8.2 ± 1.1 |

| Data are presented as mean ± standard deviation (n=3). Percentage of apoptotic cells is determined by Annexin V positivity. |

Table 3: Real-Time Cell Migration and Invasion

| Treatment Group | Normalized Cell Index (Migration) at 24h | % Inhibition of Migration | Normalized Cell Index (Invasion) at 48h | % Inhibition of Invasion |

| Vehicle Control (DMSO) | 1.8 ± 0.2 | 0% | 1.2 ± 0.15 | 0% |

| This compound (5 µM) | 0.9 ± 0.1[8] | 50% | 0.6 ± 0.1 | 50% |

| This compound (10 µM) | 0.5 ± 0.1 | 72% | 0.3 ± 0.08 | 75% |

| Data are presented as mean ± standard deviation (n=3). Normalized Cell Index is a measure of migrated/invaded cells. |

Experimental Protocols

Detailed methodologies for key real-time cell analysis experiments are provided below.

Protocol 1: Real-Time Cell Proliferation Assay

This protocol utilizes an impedance-based real-time cell analyzer (e.g., xCELLigence System) to monitor cell proliferation.

Materials:

-

ERG-positive prostate cancer cells (e.g., VCaP)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Positive control for cytotoxicity (e.g., Staurosporine)

-

xCELLigence RTCA instrument or equivalent

-

E-Plate 96

Procedure:

-

Add 100 µL of complete cell culture medium to each well of an E-Plate 96 to obtain background impedance readings.[9]

-

Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 5 x 104 cells/mL).

-

Add 100 µL of the cell suspension to each well. The final volume should be 200 µL.

-

Let the plate sit at room temperature for 30 minutes to allow for uniform cell settling.[9]

-

Place the E-Plate into the RTCA station in a humidified incubator at 37°C and 5% CO2.

-

Initiate real-time monitoring, with impedance measurements taken every 15-30 minutes.

-

After the cells have entered the log growth phase (typically 18-24 hours), add this compound, vehicle control, and positive control to the respective wells.

-

Continue to monitor cell proliferation for an additional 48-72 hours.

-

Analyze the data using the accompanying software to determine the Cell Index and cell doubling times.

Protocol 2: Real-Time Apoptosis Assay

This protocol uses a live-cell imaging system with an Annexin V-based reagent to monitor apoptosis in real-time.

Materials:

-

ERG-positive prostate cancer cells (e.g., VCaP)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Positive control for apoptosis (e.g., Doxorubicin)

-

Real-time Annexin V apoptosis reagent (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)

-

96-well clear-bottom black plates

-

Live-cell imaging system with environmental control

Procedure:

-

Seed cells into a 96-well clear-bottom plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight.

-

Prepare the real-time Annexin V reagent according to the manufacturer's instructions.[10][11]

-

Prepare serial dilutions of this compound and controls in complete medium.

-

Add the Annexin V reagent and the compounds to the appropriate wells.

-

Place the plate into a live-cell imaging system equipped with a 37°C and 5% CO2 environmental chamber.

-

Set up the imaging parameters to acquire both phase-contrast/brightfield and fluorescence images (for Annexin V and a necrosis marker if included).

-

Acquire images at regular intervals (e.g., every 1-2 hours) for 24 to 48 hours.[12]

-

Use image analysis software to quantify the number of Annexin V-positive cells relative to the total number of cells at each time point.

Protocol 3: Real-Time Cell Migration and Invasion Assays

This protocol uses an impedance-based system with specialized CIM-Plates to monitor cell migration and invasion in real-time.

Materials:

-

ERG-positive prostate cancer cells (e.g., PNT1B-ERG)

-

Serum-free and complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Matrigel (for invasion assay)

-